molecular formula C19H17NO6 B2442478 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide CAS No. 637750-49-3

2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

Cat. No. B2442478
CAS RN: 637750-49-3
M. Wt: 355.346
InChI Key: ZLSCXAGJBNATSN-UHFFFAOYSA-N
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Description

This compound is a derivative of chromen-7-yl and acetamide, with a methoxyphenoxy group attached. Chromen-7-yl derivatives are a type of coumarin, which are compounds with a wide range of biological activities . Acetamides are a class of organic compounds that also have diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The chromen-7-yl core is a bicyclic structure, and the methoxyphenoxy and acetamide groups would add additional complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Antibacterial Effects

Research has shown that derivatives of 4-hydroxy-chromen-2-one, which share structural similarities with 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide, have significant antibacterial properties. These compounds, including N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide, have shown high levels of bacteriostatic and bactericidal activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Antioxidant Activities

Some studies focus on the antioxidant potential of coumarin derivatives, which are structurally related to 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide. These studies found that certain derivatives demonstrated significant antioxidant activity in various assays, comparable to known antioxidants like ascorbic acid. Compounds such as N-(2-(substituted phenyl)-4-oxo-thiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide were among those tested for this property (Čačić et al., 2010).

Synthesis and Characterization

There is also a focus on the synthesis and characterization of various coumarin derivatives, including those with structures similar to 2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide. This research includes detailed spectroscopic analysis to elucidate the positions of protons and carbons in the molecule, providing important information for further applications in pharmacology and materials science (Al-Amiery et al., 2016).

Photoinitiator Applications

In the field of material sciences, derivatives of 2H-chromen have been utilized as photoinitiators for the preparation of hybrid networks in polymer chemistry. For instance, compounds like 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide, derived from 2H-chromen structures, have been synthesized for such purposes, showing promising results in initiating polymerization and enhancing thermal stability of polymers (Batibay et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many chromene derivatives have biological activity, so it’s possible that this compound could also have some sort of biological activity .

Safety and Hazards

Without specific data, it’s hard to say what the safety and hazards of this compound might be. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential uses. This could include investigating its biological activity, its physical and chemical properties, and its safety and toxicity .

properties

IUPAC Name

2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-11-19(26-15-6-4-3-5-14(15)23-2)18(22)13-8-7-12(9-16(13)25-11)24-10-17(20)21/h3-9H,10H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSCXAGJBNATSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N)OC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetamide

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